molecular formula C9H10F3NO2 B13694713 O-[2-[3-(trifluoromethyl)phenoxy]ethyl]hydroxylamine

O-[2-[3-(trifluoromethyl)phenoxy]ethyl]hydroxylamine

Cat. No.: B13694713
M. Wt: 221.18 g/mol
InChI Key: DVKKNCOZHBDJHQ-UHFFFAOYSA-N
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Description

O-[2-[3-(trifluoromethyl)phenoxy]ethyl]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group attached to a phenoxyethyl chain, which is further linked to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-[3-(trifluoromethyl)phenoxy]ethyl]hydroxylamine typically involves the reaction of 3-(trifluoromethyl)phenol with ethylene oxide to form 2-[3-(trifluoromethyl)phenoxy]ethanol. This intermediate is then reacted with hydroxylamine hydrochloride under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

O-[2-[3-(trifluoromethyl)phenoxy]ethyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

O-[2-[3-(trifluoromethyl)phenoxy]ethyl]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-[2-[3-(trifluoromethyl)phenoxy]ethyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxylamine group can form reactive intermediates that interact with proteins, enzymes, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • O-[2-[3-(trifluoromethyl)phenoxy]ethyl]amine
  • O-[2-[3-(trifluoromethyl)phenoxy]ethyl]nitrosoamine
  • O-[2-[3-(trifluoromethyl)phenoxy]ethyl]hydroxylamine hydrochloride

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the hydroxylamine group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the hydroxylamine group provides reactivity and potential for forming various derivatives .

Properties

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

O-[2-[3-(trifluoromethyl)phenoxy]ethyl]hydroxylamine

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)7-2-1-3-8(6-7)14-4-5-15-13/h1-3,6H,4-5,13H2

InChI Key

DVKKNCOZHBDJHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCON)C(F)(F)F

Origin of Product

United States

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